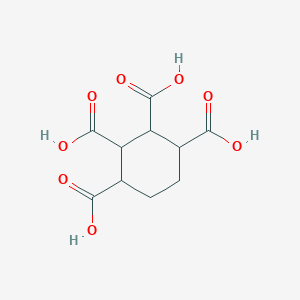![molecular formula C11H10N2O5 B14719180 3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid CAS No. 23205-12-1](/img/structure/B14719180.png)
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid is a chemical compound with a unique structure that includes a cyclopropane ring, an amide group, and a nitrobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid typically involves the following steps:
Formation of the cyclopropanecarbonyl chloride: This can be achieved by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation reaction: The cyclopropanecarbonyl chloride is then reacted with 3-amino-5-nitrobenzoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is 3-[(Cyclopropanecarbonyl)amino]-5-aminobenzoic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific biological activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid depends on its specific application. For example, if used as an enzyme inhibitor, the compound would interact with the enzyme’s active site, blocking its activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-nitrobenzoic acid: This compound shares the nitrobenzoic acid moiety but lacks the cyclopropanecarbonyl group.
3-Nitrobenzoic acid: Similar in structure but without the amide and cyclopropane groups.
Uniqueness
3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid is unique due to the presence of the cyclopropane ring and the amide linkage, which can impart distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
23205-12-1 |
|---|---|
Formule moléculaire |
C11H10N2O5 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
3-(cyclopropanecarbonylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10(6-1-2-6)12-8-3-7(11(15)16)4-9(5-8)13(17)18/h3-6H,1-2H2,(H,12,14)(H,15,16) |
Clé InChI |
IAMMJDXYMKFTIL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
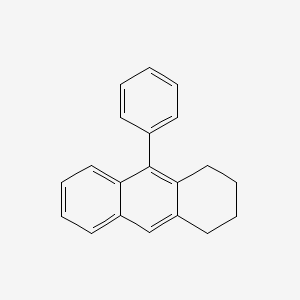
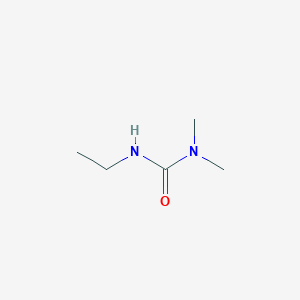
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
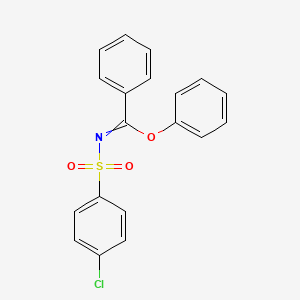
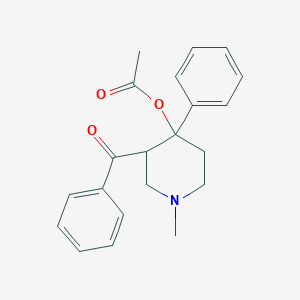
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
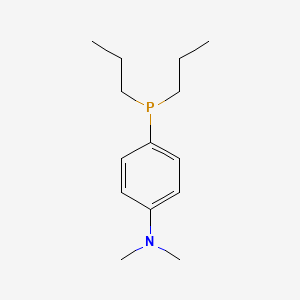
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
